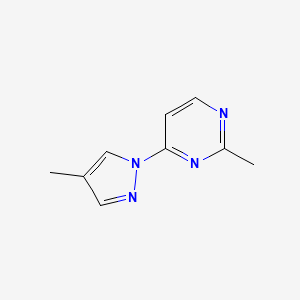

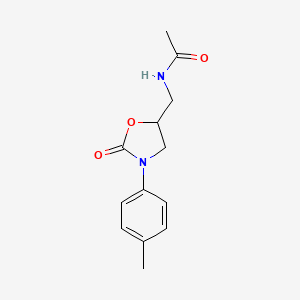

![molecular formula C15H18O B2884870 1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one CAS No. 300732-60-9](/img/structure/B2884870.png)

1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’H-spiro[cyclohexane-1,2’-naphthalen]-4’(3’H)-one” is a type of spiro compound . Spiro compounds are organic compounds with a unique structure consisting of two or more rings that share a single atom .

Synthesis Analysis

The synthesis of spiro compounds often involves complex chemical reactions . In one study, a novel dispiro-based hole-transporting material (HTM) was designed by replacing the central carbon atom of Spiro-OMeTAD with cyclohexane . The HTM was obtained by a two-step facile synthesis with a high yield from commercially available materials .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to their spirocyclic nature . The spatial configuration of the HTM in one study was changed from vertical orthogonality of the two fluorene units to a parallel arrangement, which was beneficial for the formation of a homogeneous and compact HTM film .Scientific Research Applications

Electrophilic Cyclization :

- A study by Chen et al. (2013) explored the iodine monochloride-induced intramolecular cyclization of related alkynones, demonstrating a method for creating spiroconjugated compounds like 4'H-spiro(cyclohexa[2,5]diene-1,1'-naphthalene)-4,4'-diones (Chen et al., 2013).

Biosynthetic Hypotheses Involving Diversified Diels-Alder Reaction Cascades :

- Research by Liu et al. (2013) on Pestalotiopsis fici isolated metabolites led to the identification of new compounds with spiro[benzo[d][1,3]dioxine-2,1'-naphthalene] skeletons, highlighting the potential of these structures in understanding complex biosynthetic pathways (Liu et al., 2013).

Synthesis of Functionalized Spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile Derivatives :

- A study by Rajeswari et al. (2016) developed a synthesis method for spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, indicating potential applications in material science or pharmacology (Rajeswari et al., 2016).

Crystallography and Conformational Studies :

- Research by Tamura et al. (1995) focused on the crystal structures of isomers of a related compound, providing insights into the conformational properties of spiro compounds, which is critical for understanding their chemical behavior (Tamura et al., 1995).

Antitumor and Antimonoamineoxidase Activity :

- A study by Маркосян et al. (2020) investigated the synthesis and biological activity of 3-substituted 1H-spiro[benzo[h]quinazolin-5,1’-cycloheptane]-2,4(3H,6H)-diones, revealing their antitumor and antimonoamineoxidase activity (Маркосян et al., 2020).

Olfactory Properties :

- Kraft et al. (2006) synthesized spirocyclic analogues of Georgywood® and investigated their olfactory properties, which could have implications for the fragrance industry (Kraft et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

spiro[2,4-dihydronaphthalene-3,1'-cyclohexane]-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c16-14-11-15(8-4-1-5-9-15)10-12-6-2-3-7-13(12)14/h2-3,6-7H,1,4-5,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDWIFDPVTXXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC3=CC=CC=C3C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)

![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)

phenyl]methyl})amine](/img/structure/B2884793.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide](/img/structure/B2884805.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)